Cas no 158792-23-5 (Benzoic acid,2-hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethyl-,4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester)

Benzoic acid,2-hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethyl-,4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester structure
158792-23-5 structure
Nome del prodotto:Benzoic acid,2-hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethyl-,4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Numero CAS:158792-23-5
MF:C32H36O10
MW:580.622250556946
CID:169469
PubChem ID:157810

Benzoic acid,2-hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethyl-,4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethyl-,4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
    • 4-[2-hydroxy-4-(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
    • Benzoic acid,2-hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethyl-,4-...
    • Benzoic acid,2-hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethyl-,4-carboxy-3-methoxy-2,5,6-trimeth
    • PS 990
    • PS-990
    • 4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-2-hydroxy-3,5,6-trimethylbenzoic acid 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
    • Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
    • CHEBI:216036
    • DTXSID10935995
    • 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid
    • 158792-23-5
    • Inchi: InChI=1S/C32H36O10/c1-12-15(4)24(33)18(7)28(39-10)23(12)32(38)41-26-16(5)13(2)21(25(34)19(26)8)31(37)42-27-17(6)14(3)22(30(35)36)29(40-11)20(27)9/h33-34H,1-11H3,(H,35,36)
    • Chiave InChI: UESGSZFVMHDIFM-UHFFFAOYSA-N
    • Sorrisi: COC1C(C)=C(OC(C2=C(O)C(C)=C(OC(C3C(C)=C(C)C(O)=C(C)C=3OC)=O)C(C)=C2C)=O)C(C)=C(C)C=1C(=O)O

Proprietà calcolate

  • Massa esatta: 580.23100
  • Massa monoisotopica: 580.230847
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 9
  • Complessità: 971
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 149
  • XLogP3: 7.3

Proprietà sperimentali

  • Densità: 1.261
  • Punto di ebollizione: 825.9°Cat760mmHg
  • Punto di infiammabilità: 265°C
  • Indice di rifrazione: 1.598
  • PSA: 148.82000
  • LogP: 6.02720
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.